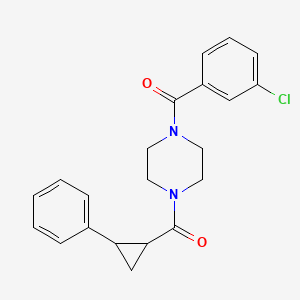
(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a phenyl group and a cyclopropyl group, which are common in many organic compounds .
Applications De Recherche Scientifique
Synthesis and Anticancer Potential
A study by Mallikarjuna et al. (2014) focuses on the synthesis of various derivatives, including compounds with structural similarities to "(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone," to explore their anticancer and antituberculosis properties. The compounds were synthesized using the reductive amination method and were tested in vitro for their activity against human breast cancer cell lines and Mycobacterium tuberculosis. Some of these derivatives exhibited significant antituberculosis and anticancer activities, indicating their potential as therapeutic agents in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Role in Tubulin Polymerization Inhibition
Prinz et al. (2017) reported the synthesis of a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, including structures analogous to "this compound," for their effects on tumor cell growth, tubulin polymerization inhibition, and cell cycle arrest. Several analogues demonstrated potent antiproliferative properties and effectively inhibited tubulin polymerization. This suggests that these compounds might be beneficial as anticancer agents, particularly in therapies targeting microtubule dynamics (Prinz et al., 2017).
Antimicrobial Applications
Patel et al. (2011) explored the antimicrobial activity of new pyridine derivatives, indicating a broader application of compounds related to "this compound." These derivatives showed variable and modest activity against different bacterial and fungal strains, underscoring the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Histamine H3 Receptor Antagonists
Kuder et al. (2014) identified compounds from the group of various substituted N-piperazine ether derivatives, including those structurally related to "this compound," as novel leads for further studies on histamine H3 receptor antagonists. This research highlights the potential of such compounds in developing treatments for disorders related to the histamine H3 receptor, such as sleep disorders or cognitive deficits (Kuder, Stachnik, Schunack, Szymańska, & Kieć‐Kononowicz, 2014).
Propriétés
IUPAC Name |
[4-(3-chlorobenzoyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-17-8-4-7-16(13-17)20(25)23-9-11-24(12-10-23)21(26)19-14-18(19)15-5-2-1-3-6-15/h1-8,13,18-19H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSIHWUFXLHVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2880613.png)
![Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2880615.png)
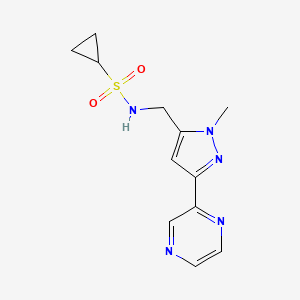
![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)
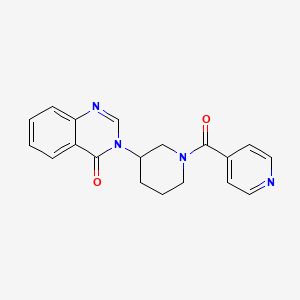

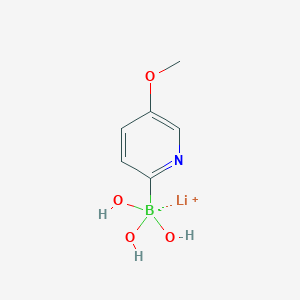
![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2880624.png)
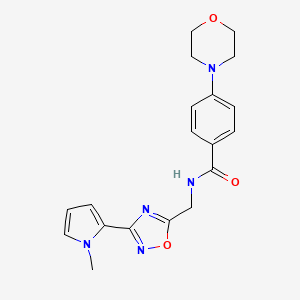
![N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

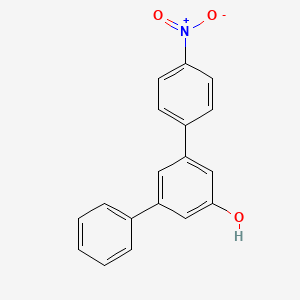

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)